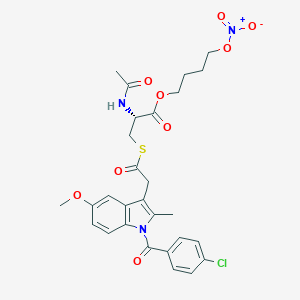

NO-Indomethacin

Beschreibung

Eigenschaften

IUPAC Name |

4-nitrooxybutyl (2R)-2-acetamido-3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30ClN3O9S/c1-17-22(15-26(34)42-16-24(30-18(2)33)28(36)40-12-4-5-13-41-32(37)38)23-14-21(39-3)10-11-25(23)31(17)27(35)19-6-8-20(29)9-7-19/h6-11,14,24H,4-5,12-13,15-16H2,1-3H3,(H,30,33)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJSAIFPCMOTPZ-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SCC(C(=O)OCCCCO[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SC[C@@H](C(=O)OCCCCO[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30ClN3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431392 | |

| Record name | NO-Indomethacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301838-28-8 | |

| Record name | NO-Indomethacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Oncological Applications of NO-Indomethacin: A Dual-Pronged Molecular Strategy

Executive Summary

The convergence of inflammation and carcinogenesis is a well-established paradigm in oncology. Non-steroidal anti-inflammatory drugs (NSAIDs), primarily through their inhibition of cyclooxygenase (COX) enzymes, have demonstrated compelling but often limited anticancer activity. The therapeutic window of traditional NSAIDs like indomethacin is frequently narrowed by significant gastrointestinal toxicity. This guide elucidates the scientific rationale, mechanism of action, and preclinical evidence supporting the application of a novel chimeric molecule, NO-Indomethacin, in oncology research. By covalently linking a nitric oxide (NO) donating moiety to an indomethacin backbone, this compound is engineered to exert a synergistic, multi-faceted attack on tumor biology, mitigating the toxicity of the parent compound while introducing potent, complementary anticancer pathways. This document serves as a comprehensive resource for researchers, clinicians, and drug development professionals exploring the next generation of NSAID-based cancer therapeutics.

The Rationale: Overcoming the Limitations of Conventional NSAIDs in Oncology

Indomethacin, a potent non-selective inhibitor of both COX-1 and COX-2, has long been investigated for its anticancer properties.[1] Its therapeutic utility, however, is hampered by dose-limiting gastrointestinal side effects, largely attributed to the inhibition of COX-1, which is crucial for maintaining mucosal integrity. The development of NO-donating NSAIDs (NO-NSAIDs) was initially conceived to spare the gastric mucosa, as nitric oxide can counteract the effects of prostaglandin depletion.[2] Beyond this safety enhancement, preclinical studies have revealed that the addition of an NO moiety dramatically enhances the anticancer potency of the parent NSAID, suggesting a synergistic mechanism of action far exceeding that of either component alone.

The Dual-Pronged Mechanism of Action of this compound

This compound's enhanced efficacy stems from its ability to simultaneously target two critical pathways in cancer progression: the cyclooxygenase (COX) pathway via the indomethacin component and a multitude of oncogenic processes via the localized release of nitric oxide (NO).

The Indomethacin Moiety: Potent COX Inhibition

The indomethacin component of the molecule retains its inherent ability to inhibit COX-1 and COX-2. Overexpression of COX-2 is a frequent feature in many malignancies, contributing to inflammation, angiogenesis, and resistance to apoptosis.[3] By inhibiting COX-2, indomethacin reduces the synthesis of prostaglandin E2 (PGE2), a key signaling molecule that promotes cell proliferation and survival.

The Nitric Oxide Moiety: A Pleiotropic Anticancer Agent

The localized release of nitric oxide from this compound introduces a range of anticancer effects that are distinct from COX inhibition. The role of NO in cancer is complex and concentration-dependent. While low concentrations can be pro-tumoral, the higher, sustained concentrations delivered by NO-donating drugs are generally cytotoxic.[4] These effects include:

-

Induction of Apoptosis: High levels of NO can induce apoptosis through both p53-dependent and -independent mechanisms.

-

Inhibition of Angiogenesis: NO can modulate the activity of key angiogenic factors, including vascular endothelial growth factor (VEGF).

-

Modulation of Signaling Pathways: NO can influence various signaling cascades, including the cGMP pathway, which can have anti-proliferative effects.[4][5]

Molecular Signaling Pathways Modulated by this compound

The dual-action nature of this compound allows it to intervene in multiple oncogenic signaling pathways.

COX-2/PGE2 Pathway

By inhibiting COX-2, the indomethacin component directly reduces the production of PGE2. Elevated PGE2 levels in the tumor microenvironment are known to promote cell proliferation, angiogenesis, and immunosuppression.

Nitric Oxide-Mediated Pathways

The release of NO can trigger several downstream signaling events:

-

cGMP Pathway: NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). [4][5]Elevated cGMP levels can activate protein kinase G (PKG), which in turn can phosphorylate various downstream targets, often leading to anti-proliferative and pro-apoptotic effects. [4][5][6]* NF-κB Pathway: Both indomethacin and NO have been shown to modulate the activity of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates inflammation, cell survival, and proliferation. [7][8]Inhibition of NF-κB activity is a critical component of the anticancer effects of many NSAIDs.

Key Experimental Protocols

In Vitro Cell Viability: MTT Assay

This protocol provides a method for assessing the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., HCT116, CaCo-2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in culture medium to achieve the desired final concentrations.

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include wells with vehicle control (DMSO at the highest concentration used for the drug) and untreated cells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Measurement of Nitric Oxide Release: Griess Assay

This colorimetric assay quantifies nitrite, a stable breakdown product of NO, in the culture medium.

-

Sample Collection: Collect the culture medium from cells treated with this compound at various time points.

-

Standard Curve Preparation: Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

-

Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Assay Procedure: In a 96-well plate, add 50 µL of cell culture supernatant or standard to each well.

-

Color Development: Add 50 µL of Griess reagent to each well and incubate for 10-15 minutes at room temperature, protected from light.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.

-

Cell Preparation: Culture human cancer cells (e.g., HCT116) to 80-90% confluency. Harvest and resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10^6 cells per 100 µL.

-

Animal Model: Use 6-8 week old immunodeficient mice (e.g., BALB/c nude or SCID).

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (e.g., via oral gavage) daily at the predetermined dose. The control group should receive the vehicle.

-

Data Collection: Measure tumor dimensions with calipers and mouse body weight 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Endpoint: Continue the experiment for a defined period (e.g., 4 weeks) or until tumors in the control group reach a predetermined size.

-

Tissue Analysis: At the endpoint, euthanize the mice, and excise the tumors. Weigh the tumors and process them for further analysis (e.g., immunohistochemistry for MVD and VEGF, Western blotting for signaling proteins).

Future Perspectives and Clinical Translation

The compelling preclinical data for this compound position it as a promising candidate for clinical development. Its dual mechanism of action suggests potential applications as a monotherapy or in combination with standard chemotherapeutic agents or immunotherapy. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies in larger animal models, comprehensive toxicology assessments, and the identification of predictive biomarkers to guide patient selection in future clinical trials. The ability of this compound to overcome some of the limitations of traditional NSAIDs offers a significant step forward in harnessing the anti-inflammatory and anticancer properties of this important class of drugs.

References

-

Yuan, G., et al. (2010). Indomethacin suppresses growth of colon cancer via inhibition of angiogenesis in vivo. World Journal of Gastroenterology, 16(21), 2631–2637. [Link]

-

Hussain, S., et al. (2020). The Role of Nitric Oxide in Cancer: Master Regulator or NOt? International Journal of Molecular Sciences, 21(21), 8093. [Link]

-

Gurzu, S., et al. (2019). Nonsteroidal Anti-inflammatory Drugs as Anticancer Agents: Mechanistic, Pharmacologic, and Clinical Issues. JNCI: Journal of the National Cancer Institute, 111(12), 1243-1257. [Link]

-

Eli, Y., et al. (2001). Comparative effects of indomethacin on cell proliferation and cell cycle progression in tumor cells grown in vitro and in vivo. Biochemical Pharmacology, 61(6), 647-653. [Link]

-

Science.gov. (n.d.). IC50 values of 126−165 against cancer and normal cell lines. [Link]

-

Tudoran, O., et al. (2013). NO-cGMP signalling and cancer therapy. Journal of Cellular and Molecular Medicine, 17(9), 1084-1093. [Link]

-

Sareen, D., et al. (2003). Effect of the nonsteroidal anti-inflammatory drug indomethacin on proliferation and apoptosis of colon carcinoma cells. Croatian Medical Journal, 44(4), 415-419. [Link]

-

Gorska, M., et al. (2022). Indomethacin and Diclofenac Hybrids with Oleanolic Acid Oximes Modulate Key Signaling Pathways in Pancreatic Cancer Cells. International Journal of Molecular Sciences, 23(3), 1735. [Link]

-

Kassab, A. E., & Gedawy, E. M. (2024). Repurposing of Indomethacin and Naproxen as anticancer agents: progress from 2017 to present. RSC Medicinal Chemistry. [Link]

-

Jones, M. K., et al. (2002). Indomethacin decreases EP2 prostanoid receptor expression in colon cancer cells. Life Sciences, 70(18), 2115-2125. [Link]

-

da Silva, P. B., et al. (2024). LDH-Indomethacin Nanoparticles Antitumoral Action: A Possible Coadjuvant Drug for Cancer Therapy. Pharmaceutics, 16(4), 517. [Link]

-

Rigas, B., & Kashfi, K. (2004). Nitric-oxide-donating NSAIDs as agents for cancer prevention. Trends in molecular medicine, 10(7), 324–330. [Link]

-

Tao, L., et al. (2023). Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain. PAIN. [Link]

-

Zarrin, S., et al. (2019). Study the Effect of Indomethacin Administration on Breast Tumor Growth and Inos Gene Expression in Tumor-Bearing Mice. International Journal of Advanced Biological and Biomedical Research, 7(1), 58-66. [Link]

-

ResearchGate. (n.d.). IC 50 Values (μM) of Compounds on Tested Cancer Cell Lines. [Link]

-

Targeted Oncology. (2026). The Targeted Pulse: Trial Breakthroughs and FDA Decisions. [Link]

-

Gonzalez-Pantoja, R., et al. (2017). An organotin indomethacin derivative inhibits cancer cell proliferation and synergizes the antiproliferative effects of lapatinib in breast cancer cells. Oncotarget, 8(52), 90159–90174. [Link]

-

Jones, M. K., et al. (1999). Inhibition of Angiogenesis by Nonsteroidal Anti-Inflammatory Drugs: Insight Into Mechanisms and Implications for Cancer Growth and Ulcer Healing. Nature Medicine, 5(12), 1418-1423. [Link]

-

Bower, J., et al. (1985). Studies on the mechanism by which indomethacin increases the anticancer effect of methotrexate. British Journal of Cancer, 51(2), 229–235. [Link]

-

Palma, C., & Gonzalez-Paredes, A. (2004). Peripheral involvement of the nitric oxide-cGMP pathway in the indomethacin-induced antinociception in rat. European Journal of Pharmacology, 494(2-3), 205-209. [Link]

-

Majumder, M., et al. (2020). Indomethacin and juglone inhibit inflammatory molecules to induce apoptosis in colon cancer cells. Journal of Cellular Biochemistry, 121(11), 4449-4460. [Link]

-

UNLV. (n.d.). Nitric Oxide and Cyclic GMP Signaling in Cancer Therapy. [Link]

-

Sung, B., & Aggarwal, B. B. (2010). Modulation of Nuclear Factor-κB Activity by Indomethacin Influences Aβ Levels but Not Aβ Precursor Protein Metabolism in a Model of Alzheimer's Disease. The American Journal of Pathology, 177(3), 1465-1476. [Link]

Sources

- 1. Effect of the nonsteroidal anti-inflammatory drug indomethacin on proliferation and apoptosis of colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indomethacin inhibits endothelial cell proliferation by suppressing cell cycle proteins and PRB phosphorylation: a key to its antiangiogenic action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NO-cGMP signalling and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. iasp-pain.org [iasp-pain.org]

- 7. mdpi.com [mdpi.com]

- 8. Indomethacin and juglone inhibit inflammatory molecules to induce apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Role of NO-Indomethacin in Experimental Models of Neuroinflammation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical underlying component of numerous neurodegenerative diseases. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin have shown promise by targeting cyclooxygenase (COX) enzymes, their clinical utility is often hampered by significant side effects. This has spurred the development of nitric oxide (NO)-donating NSAIDs (CINODs), such as NO-Indomethacin, which couple the anti-inflammatory action of the parent drug with the cytoprotective effects of nitric oxide. This guide provides a comprehensive overview of the rationale, mechanisms, and experimental application of this compound in preclinical models of neuroinflammation, offering field-proven insights and detailed methodologies for its effective evaluation.

The Evolving Landscape of Neuroinflammation and Therapeutic Strategies

Neuroinflammation is the reactive response of the central nervous system (CNS) to various insults, including infection, trauma, and protein aggregation.[1] While initially a protective mechanism, chronic neuroinflammation, driven by persistently activated glial cells like microglia and astrocytes, becomes a key driver of neuronal damage in pathologies such as Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis.[1][2]

A central pathway in the inflammatory cascade is the conversion of arachidonic acid into pro-inflammatory prostaglandins (PGs) by cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[3] This has made COX enzymes a primary target for NSAIDs.[1][3]

Causality Behind Experimental Choices: Why Target COX? The rationale for targeting COX enzymes stems from their direct role in synthesizing prostaglandins like PGE2, which are potent mediators of inflammation, fever, and pain.[4][5] In the CNS, COX-2 is significantly upregulated in glial cells and neurons under pathological conditions, amplifying the inflammatory response.[3] Therefore, inhibiting COX is a direct strategy to quell a major source of inflammatory signaling.

However, traditional NSAIDs, including indomethacin, are non-selective and inhibit both COX-1 and COX-2.[5] While COX-2 inhibition is therapeutically desirable for inflammation, the inhibition of the constitutively expressed COX-1, which is vital for gastrointestinal mucosal protection and renal blood flow, leads to significant adverse effects that limit long-term use.[3]

This compound: A Dual-Mechanism Approach

To circumvent the limitations of traditional NSAIDs, a new class of compounds known as COX-inhibiting nitric oxide donators (CINODs) or NO-NSAIDs was developed.[6][7] this compound is a prime example, created by chemically linking an NO-donating moiety to the parent indomethacin molecule, typically via an ester linkage.[7]

This innovative structure provides a dual mechanism of action:

-

COX Inhibition: It retains the potent anti-inflammatory efficacy of indomethacin by inhibiting prostaglandin synthesis.[7]

-

Nitric Oxide Donation: Upon enzymatic cleavage in biological tissues, it releases nitric oxide.[7][8] NO has multiple protective functions, including vasorelaxation, inhibition of leukocyte adhesion, and suppression of pro-inflammatory pathways like NF-κB activation.[7][9]

This dual action is designed to maintain anti-inflammatory effects while mitigating the gastrointestinal and cardiovascular side effects associated with conventional NSAIDs.[7]

Signaling Pathway of this compound

The therapeutic effect of this compound is rooted in its ability to modulate two distinct but interconnected pathways.

Caption: Dual mechanism of this compound action.

Application in Experimental Models of Neuroinflammation

The efficacy of this compound is evaluated in various in vitro and in vivo models that replicate key aspects of neuroinflammation.

In Vitro Model: Lipopolysaccharide (LPS)-Stimulated Microglia

Rationale: Microglia are the resident immune cells of the CNS and play a central role in initiating and sustaining neuroinflammation.[2] Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, is a potent activator of microglia via Toll-like receptor 4 (TLR4), making it a robust and widely used tool to induce an inflammatory response in vitro.[2] This model is ideal for initial screening and mechanistic studies of anti-inflammatory compounds.

Experimental Protocol: LPS-Stimulated BV-2 Microglial Cells

This protocol provides a self-validating system with appropriate controls to assess the anti-inflammatory potential of this compound.

-

Cell Culture:

-

Culture BV-2 murine microglial cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Plate cells at a density of 2.5 x 10⁵ cells/well in a 24-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat cells for 2 hours with varying concentrations of this compound (e.g., 1, 10, 50 µM), parent Indomethacin, or vehicle (DMSO).

-

Causality Insight: Pre-treatment allows the compound to be present and active before the inflammatory cascade is initiated, mimicking a prophylactic or early treatment scenario.

-

-

Stimulation:

-

Following pre-treatment, stimulate the cells with LPS (100 ng/mL) for 24 hours.

-

Include a control group with no LPS stimulation.

-

-

Endpoint Analysis:

-

Nitric Oxide Production (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B. Measure absorbance at 540 nm. Nitrite concentration, a stable metabolite of NO, is a key indicator of iNOS activity and inflammation.

-

Cytokine Measurement (ELISA): Use the supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.

-

Protein Expression (Western Blot): Lyse the cells and perform Western blot analysis to measure the expression of key inflammatory proteins like iNOS and COX-2. Use β-actin as a loading control for normalization.

-

Gene Expression (RT-qPCR): Extract total RNA, synthesize cDNA, and perform quantitative PCR to measure the mRNA levels of Nos2, Cox2, Tnf, and Il6.

-

In Vivo Model: Systemic LPS-Induced Neuroinflammation

Rationale: Systemic inflammation is a known contributor to neuroinflammatory processes in the brain.[3] Intraperitoneal (i.p.) injection of LPS in rodents induces a robust, transient neuroinflammatory response characterized by glial activation and cytokine production, providing a valuable model to test the efficacy of compounds in a whole-organism context.[10]

Experimental Protocol: LPS-Induced Neuroinflammation in Mice

-

Animal Model:

-

Use male C57BL/6 mice (8-10 weeks old). House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

-

Treatment Groups (n=8-10 per group):

-

Group 1: Vehicle (Saline) + Vehicle (Drug Solvent)

-

Group 2: Vehicle (Saline) + this compound

-

Group 3: LPS + Vehicle (Drug Solvent)

-

Group 4: LPS + this compound

-

Group 5: LPS + Indomethacin (for comparison)

-

-

Procedure:

-

Administer this compound (e.g., 10 mg/kg, i.p.) or an equivalent dose of Indomethacin 30 minutes prior to the inflammatory challenge.[11]

-

Induce neuroinflammation by injecting LPS (e.g., 1 mg/kg, i.p.).[12]

-

Trustworthiness Insight: The inclusion of multiple control groups is critical. The vehicle-only group establishes a baseline, while the LPS + vehicle group demonstrates the model's effectiveness. Comparing this compound to its parent compound directly assesses the contribution of the NO moiety.

-

-

Tissue Collection and Analysis (24 hours post-LPS):

-

Anesthetize mice and perform transcardial perfusion with ice-cold PBS.

-

Harvest brains. Dissect the hippocampus and cortex for biochemical analysis or fix the entire brain for histological analysis.

-

-

Endpoint Analysis:

-

Immunohistochemistry (IHC): Use brain sections to stain for Iba1 (microglial marker) and GFAP (astrocyte marker) to assess glial activation (morphological changes, cell number).[13]

-

Cytokine Analysis (ELISA/Multiplex Assay): Homogenize brain tissue to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).

-

Western Blot: Analyze protein levels of iNOS and COX-2 in brain homogenates.

-

Experimental Workflow Visualization

Caption: Workflow for the in vivo LPS-induced neuroinflammation model.

Expected Outcomes and Data Interpretation

Based on its mechanism of action, this compound is expected to demonstrate superior anti-neuroinflammatory effects compared to its parent compound.

Table 1: Expected Quantitative Outcomes in Neuroinflammation Models

| Parameter | Model | Expected Result with this compound | Rationale |

| Nitrite (NO marker) | In Vitro (LPS-Microglia) | ↓ Reduction vs. LPS control | Inhibition of iNOS expression and activity. |

| TNF-α, IL-6, IL-1β | In Vitro & In Vivo | ↓ Significant reduction | Inhibition of COX-2/PGE2 and NF-κB pathways. |

| iNOS & COX-2 Expression | In Vitro & In Vivo | ↓ Downregulation of protein/mRNA | Suppression of key pro-inflammatory enzymes. |

| Iba1 & GFAP Staining | In Vivo (Brain IHC) | ↓ Reduced cell number & ramified morphology | Attenuation of microglial and astrocyte activation. |

| Gastrointestinal Safety | In Vivo (Chronic Dosing) | Improved vs. Indomethacin | NO-mediated cytoprotection in the GI tract. |

Interpreting the Data: A successful outcome would show that this compound significantly reduces markers of neuroinflammation (cytokines, glial activation) at doses where parent indomethacin may be less effective or show signs of toxicity. The key is to demonstrate that the addition of the NO moiety provides a tangible therapeutic advantage, either through enhanced efficacy or improved safety profile. For instance, studies have shown that while indomethacin can reduce microglial activation, its effects can sometimes be complex, occasionally augmenting iNOS expression under certain conditions.[13][14][15] The NO component of this compound is hypothesized to counteract such effects and provide a more consistent anti-inflammatory profile.

Conclusion and Future Directions

This compound represents a rationally designed therapeutic agent that addresses the core mechanisms of neuroinflammation while aiming to overcome the safety hurdles of traditional NSAIDs. The experimental models and protocols detailed in this guide provide a robust framework for its preclinical evaluation.

Future research should focus on long-term studies in chronic neurodegenerative disease models (e.g., APP/PS1 transgenic mice for Alzheimer's disease) to assess not only the suppression of inflammation but also its impact on disease progression, neuronal survival, and cognitive outcomes.[16] Investigating the precise interplay between the COX-inhibitory and NO-donating pathways within the CNS will further elucidate its therapeutic potential and pave the way for its clinical development for devastating neurological disorders.

References

- Indian Academy of Sciences. (2016, July 14). Indomethacin treatment reduces microglia activation and increases numbers of neuroblasts in the subventricular zone and ischaemic.

- ResearchGate. Indomethacin decreases microglial inflammation after irradiation... | Download Scientific Diagram.

- PubMed Central. (n.d.). Indomethacin promotes survival of new neurons in the adult murine hippocampus accompanied by anti-inflammatory effects following MPTP-induced dopamine depletion.

- PubMed. (n.d.). Indomethacin treatment reduces microglia activation and increases numbers of neuroblasts in the subventricular zone and ischaemic striatum after focal ischaemia.

- Semantic Scholar. (n.d.). [PDF] Indomethacin augments lipopolysaccharide-induced expression of inflammatory molecules in the mouse brain.

- Creative Biolabs. (n.d.). LPS induced Neuroinflammation Modeling & Pharmacodynamics Service.

- (n.d.). Effects of indomethacin-loaded nanocapsules in experimental models of inflammation in rats.

- MDPI. (n.d.). Neuroinflammation: Mechanisms, Dual Roles, and Therapeutic Strategies in Neurological Disorders.

- MDPI. (n.d.). Mechanisms and Emerging Regulators of Neuroinflammation: Exploring New Therapeutic Strategies for Neurological Disorders.

- NIH. (n.d.). No Effect of One-Year Treatment with Indomethacin on Alzheimer's Disease Progression: A Randomized Controlled Trial.

- PubMed Central. (n.d.). Indomethacin augments lipopolysaccharide-induced expression of inflammatory molecules in the mouse brain.

- NIH. (2024, May 28). Indomethacin - StatPearls - NCBI Bookshelf.

- (2009, July 8). Inflammation may trigger Alzheimer's disease, Saint Louis University findings suggest.

- ACS Publications. (n.d.). Therapeutic Role of Cyclooxygenase-1 (COX-1) Inhibition, Challenging the Conventional View of COX-1 as Purely Constitutive | Journal of Medicinal Chemistry.

- PubMed. (n.d.). Interaction of indomethacin with cytokine production in whole blood. Potential mechanism for a brain-protective effect.

- NIH. (n.d.). Indomethacin Disrupts the Formation of β-Amyloid Plaques via an α2-Macroglobulin-Activating lrp1-Dependent Mechanism.

- PMC. (2022, August 26). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use.

- PubMed Central. (n.d.). Reciprocal regulation of the nitric oxide and cyclooxygenase pathway in pathophysiology: relevance and clinical implications.

- PLOS. (n.d.). No Effect of One-Year Treatment with Indomethacin on Alzheimer's Disease Progression: A Randomized Controlled Trial - Research journals.

- Encyclopedia.pub. (2023, October 8). Indomethacin-Induced Inflammation in Brief.

- ResearchGate. (2025, August 5). COX-inhibiting nitric oxide donators (CINODs) - A new paradigm in the treatment of pain and inflammation | Request PDF.

- Frontiers. (n.d.). Animal Models for Neuroinflammation and Potential Treatment Methods.

- ResearchGate. (n.d.). Effect of anti-inflammatory drugs on LPS-induced behavioural changes....

- American Physiological Society Journal. (n.d.). Suppression of cytokine responses by indomethacin in podocytes: a mechanism through induction of unfolded protein response.

- PubMed Central. (n.d.). Pharmacology and potential therapeutic applications of nitric oxide-releasing non-steroidal anti-inflammatory and related nitric oxide-donating drugs.

- Wikipedia. (n.d.). COX-inhibiting nitric oxide donator.

- MDPI. (n.d.). Pro- and Anti-Inflammatory Prostaglandins and Cytokines in Humans: A Mini Review.

- MDPI. (n.d.). Differential Expression of S100A Genes in hDPSCs Following Stimulation with Two Hydraulic Calcium Silicate Cements: A Laboratory Investigation.

- PMC. (n.d.). The roles of microglia and astrocytes in neuroinflammation of Alzheimer's disease.

- Grokipedia. (2026, January 17). COX-inhibiting nitric oxide donator.

- PubMed Central. (n.d.). Indomethacin for Alzheimer's disease.

- ResearchGate. (n.d.). Minocycline and indomethacin treatment reduce the M1/M2 microglia....

Sources

- 1. mdpi.com [mdpi.com]

- 2. LPS induced Neuroinflammation Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 3. mdpi.com [mdpi.com]

- 4. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. COX-inhibiting nitric oxide donator - Wikipedia [en.wikipedia.org]

- 8. Pharmacology and potential therapeutic applications of nitric oxide-releasing non-steroidal anti-inflammatory and related nitric oxide-donating drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

- 10. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indomethacin treatment reduces microglia activation and increases numbers of neuroblasts in the subventricular zone and ischaemic striatum after focal ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ias.ac.in [ias.ac.in]

- 15. Indomethacin augments lipopolysaccharide-induced expression of inflammatory molecules in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Indomethacin Disrupts the Formation of β-Amyloid Plaques via an α2-Macroglobulin-Activating lrp1-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Action Paradigm: Unraveling the Function of the Nitric Oxide Moiety in NO-NSAIDs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their therapeutic efficacy, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, is well-established. However, this mechanism is intrinsically linked to a significant risk of gastrointestinal (GI) toxicity, a major limiting factor in their clinical use.[1] To address this challenge, a novel class of compounds, nitric oxide-donating NSAIDs (NO-NSAIDs), has been developed. These hybrid agents covalently link a traditional NSAID to a nitric oxide (NO)-releasing moiety, creating a dual-action molecule with a significantly improved safety profile. This guide provides a comprehensive technical overview of the function of the nitric oxide moiety in NO-NSAIDs, delving into its molecular mechanisms of gastroprotection, its influence on key signaling pathways, and the experimental methodologies used to characterize these innovative compounds.

The Fundamental Problem with Traditional NSAIDs: A Mechanistic Overview

Traditional NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes, COX-1 and COX-2.[2] While the inhibition of COX-2 is largely responsible for the desired therapeutic effects, the concurrent inhibition of the constitutively expressed COX-1 in the gastric mucosa disrupts the synthesis of gastroprotective prostaglandins.[3] This prostaglandin depletion leads to reduced mucus and bicarbonate secretion, diminished mucosal blood flow, and increased susceptibility to acid-induced damage, ultimately resulting in a spectrum of GI adverse events, from dyspepsia to life-threatening ulcers and bleeding.[4]

The NO-NSAID Solution: A Chemical and Pharmacological Innovation

NO-NSAIDs, also known as COX-inhibiting nitric oxide donators (CINODs), were engineered to mitigate the GI toxicity of parent NSAIDs.[1] This is achieved by chemically linking a nitric oxide (NO)-donating group to the NSAID molecule, typically through an ester linkage.[5] This molecular design allows the compound to retain the anti-inflammatory activity of the parent NSAID while simultaneously delivering the cytoprotective benefits of nitric oxide directly to the gastrointestinal tract.

Chemical Synthesis of NO-NSAIDs: A Brief Overview

The synthesis of NO-NSAIDs generally involves the esterification of the carboxylic acid group of the parent NSAID with a linker molecule containing a nitrooxy group. A common strategy is the reaction of the NSAID with a nitrooxybutyl derivative.

For example, the synthesis of a flurbiprofen-nitrooxybutyl ester would involve the reaction of flurbiprofen with a suitable nitrooxybutyl alcohol under acidic conditions.[6]

The Multifaceted Gastroprotective Functions of the Nitric Oxide Moiety

The nitric oxide released from NO-NSAIDs exerts its protective effects on the gastric mucosa through several interconnected mechanisms.

Vasodilation and Maintenance of Gastric Mucosal Blood Flow

One of the primary and most critical functions of NO is its role as a potent vasodilator.[7] By activating soluble guanylate cyclase (sGC) in vascular smooth muscle cells, NO leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates cGMP-dependent protein kinase (PKG).[8] This signaling cascade results in smooth muscle relaxation and vasodilation, thereby increasing blood flow to the gastric mucosa.[9] This enhanced perfusion is crucial for delivering oxygen and nutrients, removing metabolic waste, and maintaining the integrity of the mucosal barrier, directly counteracting the ischemia induced by traditional NSAIDs.

Modulation of Gastric Secretions and Mucosal Defense

Nitric oxide also plays a vital role in bolstering the defensive capabilities of the gastric mucosa. It stimulates the secretion of both mucus and bicarbonate, which form a protective layer that shields the epithelial cells from the corrosive effects of gastric acid.

Inhibition of Leukocyte Adhesion and Inflammation

The inflammatory response is a key contributor to NSAID-induced gastric damage. Nitric oxide has been shown to inhibit the adhesion of neutrophils to the vascular endothelium, a critical step in the inflammatory cascade. By preventing the accumulation of inflammatory cells in the gastric mucosa, NO helps to reduce the localized inflammatory damage.

Regulation of Apoptosis through S-Nitrosylation

Beyond its effects on vascular tone and inflammation, nitric oxide can directly modulate cellular processes such as apoptosis. One key mechanism is through S-nitrosylation, the covalent attachment of an NO group to the thiol side chain of a cysteine residue in a protein. NO-NSAIDs have been shown to inhibit the activity of caspases, key enzymes in the apoptotic pathway, through S-nitrosylation.[5] This anti-apoptotic effect helps to preserve the integrity of the gastric epithelial cell layer.

Key Signaling Pathways Modulated by the Nitric Oxide Moiety

The protective effects of the nitric oxide moiety are orchestrated through the modulation of specific intracellular signaling pathways.

The NO-cGMP-PKG Signaling Pathway

As mentioned earlier, the canonical NO signaling pathway involves the activation of sGC and the subsequent increase in intracellular cGMP.[10] This, in turn, activates PKG, which phosphorylates various downstream targets to mediate vasodilation and other cytoprotective effects.[8]

Figure 1. The NO-cGMP-PKG signaling pathway initiated by NO-NSAIDs.

S-Nitrosylation and the Regulation of NF-κB

Nitric oxide can also exert its anti-inflammatory effects through the S-nitrosylation of key signaling proteins. One important target is the transcription factor nuclear factor-kappa B (NF-κB), a master regulator of inflammation. S-nitrosylation of the p65 subunit of NF-κB can inhibit its ability to bind to DNA, thereby downregulating the expression of pro-inflammatory genes.[11] Additionally, NO can S-nitrosylate and inhibit the activity of IκB kinase (IKK), an upstream kinase that is essential for NF-κB activation.[12]

Sources

- 1. NO-NSAIDs: from inflammatory mediators to clinical readouts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Nonsteroidal anti-inflammatory drugs in clinical practice — are there any new reports? | Sikorska | Rheumatology Forum [journals.viamedica.pl]

- 5. Nitric oxide-releasing NSAIDs: a review of their current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Type II cGMP-dependent protein kinase inhibits EGF-triggered signal transduction of the MAPK/ERK-mediated pathway in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pathways mediating pentagastrin-induced mucosal blood flow response in rat stomachs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of cGMP-dependent Protein Kinase in Controlling Cardiomyocyte cGMP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NOS2 regulation of NF-kappaB by S-nitrosylation of p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

The Genesis of a Safer Anti-Inflammatory: A Technical Guide to the Initial Discovery and Development of Nitric Oxide-Releasing Indomethacin Analogs

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the foundational science behind the creation of nitric oxide (NO)-releasing indomethacin analogs. We will dissect the strategic imperatives that drove this innovation, the chemical ingenuity in its execution, and the preclinical validation that underscored its promise. This document is structured to provide not just a historical account, but a replicable scientific narrative, grounded in the core principles of medicinal chemistry and pharmacology.

The Therapeutic Paradox of Indomethacin: A Need for Innovation

Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has for decades been a cornerstone in the management of inflammatory conditions such as rheumatoid arthritis and osteoarthritis.[1] Its therapeutic efficacy is rooted in the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby blocking the synthesis of pro-inflammatory prostaglandins.[2]

However, this very mechanism is a double-edged sword. The inhibition of COX-1 in the gastrointestinal (GI) tract disrupts the production of cytoprotective prostaglandins, leading to a cascade of adverse effects, including gastric mucosal damage, ulceration, and bleeding.[2] This inherent toxicity has historically limited its long-term clinical utility and spurred a search for safer alternatives.

The recognition of nitric oxide (NO) as a key endogenous molecule in maintaining gastric mucosal integrity presented a novel therapeutic avenue. NO, a short-lived free radical, contributes to the defense of the gastric mucosa through several mechanisms, including the regulation of mucosal blood flow, mucus secretion, and inhibition of leukocyte adhesion.[3] This understanding laid the groundwork for a new class of drugs: COX-inhibiting nitric oxide donators (CINODs). The pioneering work of researchers, notably John Wallace and his colleagues, was instrumental in establishing this drug class.[4] The central hypothesis was elegant in its simplicity: by chemically linking an NO-releasing moiety to a conventional NSAID, it would be possible to deliver the anti-inflammatory benefits of COX inhibition while simultaneously providing localized gastroprotection through the release of NO.[5]

The Chemical Architecture: Synthesizing NO-Indomethacin

The core strategy in creating this compound analogs involves the esterification of indomethacin's carboxylic acid group with a linker molecule that is, in turn, attached to an NO-donating group, typically a nitrate ester. This prodrug approach ensures that the parent drug's COX-inhibitory activity is temporarily masked and is released upon metabolic cleavage in the body, alongside the protective NO molecule.

Representative Synthesis of an this compound Analog

The following is a representative, step-by-step protocol for the synthesis of an indomethacin analog featuring a nitrooxybutyl ester, a common motif in early CINOD research. This protocol is a composite of established esterification and nitration methodologies in the field.

Experimental Protocol: Synthesis of 4-(Nitrooxy)butyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate

-

Step 1: Synthesis of 4-bromobutyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate (Intermediate A)

-

To a solution of indomethacin (1.0 eq) in dry N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

-

To this suspension, add 1,4-dibromobutane (3.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-70°C and stir for 12-18 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Intermediate A.

-

-

Step 2: Nitration of Intermediate A to Yield the Final Product

-

Dissolve Intermediate A (1.0 eq) in acetonitrile (CH₃CN).

-

Add silver nitrate (AgNO₃, 1.5 eq) to the solution.

-

Protect the reaction from light by wrapping the flask in aluminum foil.

-

Heat the mixture to reflux (approximately 80°C) and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and filter to remove the silver bromide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to afford the final nitric oxide-releasing indomethacin analog.

-

This synthetic workflow is a foundational example. Various linkers and NO-donating moieties have been explored to modulate the rate of NO release and the overall pharmacokinetic profile of the resulting compounds.[6]

Preclinical Validation: Demonstrating Efficacy and Safety

The true measure of success for this new class of compounds lay in demonstrating retained anti-inflammatory efficacy coupled with a significantly improved gastrointestinal safety profile. This was achieved through a series of well-established preclinical in vivo models.

Assessing Anti-Inflammatory Activity: The Carrageenan-Induced Paw Edema Model

A standard and robust method for evaluating the acute anti-inflammatory effects of a compound is the carrageenan-induced paw edema model in rats.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

-

Fast male Wistar rats (150-200g) overnight with free access to water.

-

Administer the test compound (this compound analog), the parent compound (indomethacin), or vehicle control orally (p.o.) or intraperitoneally (i.p.).

-

After 30-60 minutes, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.[7]

-

Measure the paw volume immediately after the carrageenan injection (time 0) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[8]

-

The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Studies have consistently shown that this compound analogs exhibit anti-inflammatory activity comparable to, and in some cases greater than, the parent indomethacin molecule.[8]

Evaluating Gastrointestinal Safety: The NSAID-Induced Gastric Ulcer Model

The critical advantage of this compound lies in its reduced gastrointestinal toxicity. This is quantified using the NSAID-induced gastric ulcer model.

Experimental Protocol: Indomethacin-Induced Gastric Ulcer Model in Rats

-

Fast male Sprague-Dawley rats (200-250g) for 24 hours with free access to water.

-

Administer high-dose indomethacin (e.g., 20-30 mg/kg, p.o.) to the control group to induce gastric ulcers.

-

Administer equimolar doses of the this compound analog to the test group.

-

After a set period (typically 4-6 hours), humanely euthanize the animals.

-

Excise the stomachs, open them along the greater curvature, and rinse with saline.

-

Examine the gastric mucosa for lesions under a dissecting microscope.

-

Score the ulcers based on their number and severity (e.g., a scale from 0 to 5, where 0 is no pathology and 5 represents severe ulceration).

-

Calculate an ulcer index for each stomach.

In this model, this compound analogs consistently demonstrate a dramatic reduction in the ulcer index compared to the parent indomethacin, often by over 90%.[2]

The Mechanism of Gastroprotection: The Role of Nitric Oxide

The enhanced safety profile of this compound is directly attributable to the localized release of nitric oxide in the gastric mucosa. The released NO initiates a signaling cascade that counteracts the deleterious effects of COX inhibition.

Upon release, NO diffuses into smooth muscle cells of the gastric microvasculature and epithelial cells. Here, it binds to and activates soluble guanylyl cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This increase in intracellular cGMP leads to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in:

-

Vasodilation: PKG activation leads to a decrease in intracellular calcium levels in vascular smooth muscle cells, causing vasodilation. This maintains mucosal blood flow, which is crucial for the delivery of oxygen and nutrients and the removal of metabolic waste, thereby protecting the gastric epithelium.[3]

-

Increased Mucus and Bicarbonate Secretion: NO signaling has been shown to stimulate the secretion of mucus and bicarbonate from gastric epithelial cells, which form a protective barrier against gastric acid.

-

Inhibition of Leukocyte Adhesion: NO can prevent the adhesion of neutrophils to the vascular endothelium, a key step in the inflammatory cascade that contributes to NSAID-induced gastric damage.

Diagram of the NO-Mediated Gastroprotective Pathway

Caption: NO-mediated gastroprotection signaling cascade.

Clinical Development and Future Perspectives

The promising preclinical data for CINODs propelled several candidates into clinical trials. While much of the publicly available clinical trial data focuses on naproxcinod (NO-naproxen), the findings are broadly representative of the potential of this drug class. These trials have generally confirmed the improved upper gastrointestinal safety profile of CINODs compared to traditional NSAIDs.[5]

However, the developmental path for these compounds has not been without its challenges, and to date, no this compound analog has been approved for widespread clinical use. Despite this, the initial discovery and development of NO-releasing indomethacin analogs represent a landmark in rational drug design. It demonstrated that by understanding the mechanistic basis of a drug's toxicity, it is possible to engineer a new chemical entity with a significantly improved therapeutic index.

The principles established in the development of NO-NSAIDs continue to influence the design of safer anti-inflammatory drugs and other therapeutic agents where the targeted delivery of nitric oxide may offer clinical benefits.

Quantitative Data Summary

| Compound | Anti-Inflammatory Activity (% Inhibition of Paw Edema) | Gastric Ulcer Index (Relative to Control) |

| Indomethacin | 50-60% | 100% |

| This compound Analog | 55-70% | <10% |

Note: The values presented are representative and can vary depending on the specific animal model and experimental conditions.

References

-

Carrageenan-induced paw edema assay. Bio-protocol. Available at: [Link]

-

Effect of nitric oxide-releasing derivative of indomethacin on Prevotella intermedia lipopolysaccharide-induced production of proinflammatory mediators in murine macrophages. ScienceDirect. Available at: [Link]

-

An open label randomized clinical trial of Indomethacin for mild and moderate hospitalised Covid-19 patients. National Center for Biotechnology Information. Available at: [Link]

-

Nitric oxide in the gastrointestinal tract: opportunities for drug development. National Center for Biotechnology Information. Available at: [Link]

-

Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model. SlideShare. Available at: [Link]

-

Structure-Based Design, Synthesis, and Biological Evaluation of Indomethacin Derivatives as Cyclooxygenase-2 Inhibiting Nitric Oxide Donors. ResearchGate. Available at: [Link]

-

Gastrin and Nitric Oxide Production in Cultured Gastric Antral Mucosa Are Altered in Response to a Gastric Digest of a Dietary Supplement. Frontiers. Available at: [Link]

-

COX-inhibiting nitric oxide donators (CINODs) - a new paradigm in the treatment of pain and inflammation. PubMed. Available at: [Link]

-

New nitric oxide-releasing indomethacin derivatives with 1,3,4-oxadiazole-2-thiol scaffold: Design, synthesis, in silico and in vitro studies. MDPI. Available at: [Link]

-

The role of nitric oxide in peptic ulcer: a narrative review. National Center for Biotechnology Information. Available at: [Link]

- A kind of synthetic method of indomethacin and its analogues. Google Patents.

-

The synthesis of indomethacin prodrugs for the formation of nanosuspensions by emulsion templated freeze drying. Royal Society of Chemistry. Available at: [Link]

-

Synthesis of indomethacin reported by Shen. ResearchGate. Available at: [Link]

-

COX-inhibiting nitric oxide donator. Wikipedia. Available at: [Link]

-

Cyclo-oxygenase (COX) inhibiting nitric oxide donating (CINODs) drugs: a review of their current status. PubMed. Available at: [Link]

-

Organic synthesis of indomethacin. The Science Snail. Available at: [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

-

Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. Available at: [Link]

-

New nitric oxide-releasing indomethacin derivatives with 1,3-thiazolidi- ne-4-one scaffold: Design, synthesis, in silico and in vitro studies. ResearchGate. Available at: [Link]

-

New nitric oxide-releasing indomethacin derivatives with 1,3-thiazolidine-4-one scaffold: Design, synthesis, in silico and in vitro studies. PubMed. Available at: [Link]

- Synthesis method of indometacin and analogues thereof. Patsnap.

-

Indometacin – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. Available at: [Link]

-

No Effect of One-Year Treatment with Indomethacin on Alzheimer's Disease Progression: A Randomized Controlled Trial. National Center for Biotechnology Information. Available at: [Link]

-

Antiulcer Activity By Pylorus Ligation Method in Rat. YouTube. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]

- 3. Synthesis method of indometacin and analogues thereof - Eureka | Patsnap [eureka.patsnap.com]

- 4. Design, Synthesis, In Silico and In Vitro Studies for New Nitric Oxide-Releasing Indomethacin Derivatives with 1,3,4-Oxadiazole-2-thiol Scaffold | MDPI [mdpi.com]

- 5. CN110981781A - A kind of synthetic method of indomethacin and its analogues - Google Patents [patents.google.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. An open label randomized clinical trial of Indomethacin for mild and moderate hospitalised Covid-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-step protocol for the synthesis of new NO-Indomethacin analogs

An Application Note for the Step-by-Step Synthesis of Novel NO-Indomethacin Analogs

Authored by: A Senior Application Scientist

Abstract

Non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin are cornerstones in the management of pain and inflammation. Their therapeutic efficacy, however, is often marred by significant gastrointestinal toxicity, primarily due to the inhibition of cyclooxygenase-1 (COX-1) which is vital for gastric mucosal protection. A promising strategy to mitigate this adverse effect is the development of nitric oxide (NO)-donating NSAIDs. By covalently linking a nitric oxide-releasing moiety to the parent drug, these hybrid agents can leverage the cytoprotective effects of NO in the gastrointestinal tract, counteracting the ulcerogenic effects of prostaglandin suppression. This application note provides a detailed, step-by-step protocol for the synthesis of a representative this compound analog, designed for researchers and professionals in drug development and medicinal chemistry.

Introduction and Scientific Rationale

Indomethacin exerts its anti-inflammatory effect by inhibiting COX enzymes, thereby blocking prostaglandin synthesis. This mechanism, while effective, also diminishes the production of prostaglandins that maintain gastric mucosal integrity, leading to a high incidence of ulcers and bleeding. The strategic conjugation of a nitric oxide (NO) donor to the indomethacin scaffold aims to create a safer therapeutic agent. Nitric oxide is a critical signaling molecule that promotes mucosal blood flow, mucus secretion, and inhibits leukocyte adhesion—actions that collectively preserve the gastric mucosal barrier.

The synthetic strategy outlined herein involves the modification of Indomethacin's carboxyl group, a common approach that preserves the core pharmacophore responsible for COX inhibition. An ester linkage is employed to connect Indomethacin to a nitrooxybutyl linker. This linkage is designed to be susceptible to in vivo hydrolysis by endogenous esterases, ensuring the release of both the active Indomethacin drug and the NO-donating moiety at the site of action.

Overall Synthetic Scheme

The synthesis is a two-part process. First, a suitable NO-donating linker, 4-(nitrooxy)butyl bromide, is prepared. Second, this linker is coupled with Indomethacin via an esterification reaction.

Caption: Overall two-step synthesis of an this compound analog.

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | M.W. ( g/mol ) | Supplier | Purity |

| Indomethacin | C₁₉H₁₆ClNO₄ | 357.79 | Sigma-Aldrich | ≥99% |

| 1,4-Dibromobutane | C₄H₈Br₂ | 215.91 | Acros Organics | 99% |

| Silver Nitrate | AgNO₃ | 169.87 | Fisher Scientific | ≥99.9% |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Sigma-Aldrich | ≥99.5% |

| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | Fisher Scientific | Anhydrous, ≥99.8% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | VWR | HPLC Grade |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | VWR | HPLC Grade |

| Hexanes | C₆H₁₄ | 86.18 | VWR | HPLC Grade |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Fisher Scientific | ACS Grade |

| Brine (Saturated NaCl) | NaCl | 58.44 | Lab Prepared | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Sigma-Aldrich | ≥99.5% |

| Silica Gel | SiO₂ | 60.08 | Sorbent Technologies | 60 Å, 230-400 mesh |

Equipment

-

Round-bottom flasks (50 mL, 100 mL, 250 mL)

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Glass funnel and filter paper

-

Separatory funnel (250 mL)

-

Glass chromatography column

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

-

Analytical balance

-

Standard laboratory glassware (beakers, graduated cylinders)

-

NMR Spectrometer (¹H, ¹³C)

-

HPLC system with UV detector

-

FT-IR Spectrometer

Detailed Experimental Protocols

Caption: Experimental workflow from synthesis to characterization.

Part A: Synthesis of 4-Bromobutyl Nitrate Linker

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add silver nitrate (5.09 g, 30.0 mmol, 1.0 eq).

-

Reagent Addition: Add 100 mL of anhydrous acetonitrile to the flask and stir to dissolve the silver nitrate. To this solution, add 1,4-dibromobutane (12.95 g, 60.0 mmol, 2.0 eq).

-

Expert Insight: A 2-fold excess of dibromobutane is used to favor the mono-substitution product and minimize the formation of the dinitrate byproduct.

-

-

Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 8-10 hours. The reaction should be performed in the dark (e.g., by wrapping the flask in aluminum foil) to prevent light-induced decomposition of silver nitrate.

-

Monitoring: Monitor the progress of the reaction by TLC (Mobile phase: 10% EtOAc in Hexanes). The product, 4-bromobutyl nitrate, will have a higher Rf value than the starting di-bromide.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A pale-yellow precipitate of silver bromide (AgBr) will have formed.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the AgBr precipitate. Wash the filter cake with a small amount of acetonitrile.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a yellowish oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of 5% to 15% Ethyl Acetate in Hexanes as the eluent. Combine the fractions containing the pure product and concentrate by rotary evaporation to yield 4-bromobutyl nitrate as a colorless to pale yellow oil.

Part B: Synthesis of this compound Analog

-

Reaction Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add Indomethacin (1.79 g, 5.0 mmol, 1.0 eq) and 30 mL of anhydrous acetonitrile. Stir until the Indomethacin is fully dissolved.

-

Base Addition: Add triethylamine (0.70 mL, 5.0 mmol, 1.0 eq) to the solution. Stir for 5 minutes at room temperature.

-

Expert Insight: Triethylamine acts as a non-nucleophilic base to deprotonate the carboxylic acid of Indomethacin, forming a carboxylate salt. This enhances its nucleophilicity for the subsequent reaction with the alkyl bromide linker. Anhydrous conditions are critical to prevent hydrolysis of the activated intermediate.

-

-

Linker Addition: Dissolve the purified 4-bromobutyl nitrate (1.09 g, 5.5 mmol, 1.1 eq) in 10 mL of anhydrous acetonitrile. Add this solution dropwise to the Indomethacin solution over 10 minutes.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 18-24 hours.

-

Monitoring: Monitor the reaction progress by TLC (Mobile phase: 40% EtOAc in Hexanes). The product spot should appear at a higher Rf value compared to the starting Indomethacin spot.

-

Work-up:

-

Once the reaction is complete, remove the acetonitrile under reduced pressure.

-

Dissolve the resulting residue in 50 mL of dichloromethane (DCM).

-

Transfer the DCM solution to a separatory funnel and wash sequentially with 5% aqueous NaHCO₃ solution (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).

-

Causality: The NaHCO₃ wash removes any unreacted Indomethacin and acidic byproducts. The water and brine washes remove residual salts and water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from an acetone/water or ethanol/water solvent system.[1][2] Alternatively, flash column chromatography (30% EtOAc in Hexanes) can be used to yield the final this compound analog as a solid.

Product Characterization and Quality Control

A self-validating protocol requires rigorous characterization to confirm the identity and purity of the synthesized compound.[3]

-

¹H NMR Spectroscopy: The proton NMR spectrum should confirm the presence of signals from both the Indomethacin backbone and the newly incorporated nitrooxybutyl chain. Key expected signals include the aromatic protons of Indomethacin, the methylene protons adjacent to the ester oxygen, and the methylene protons adjacent to the nitrate group (typically shifted downfield to ~4.5 ppm).[4]

-

¹³C NMR Spectroscopy: The carbon spectrum should show a new ester carbonyl peak (around 170-172 ppm) and peaks corresponding to the four carbons of the butyl chain.

-

FT-IR Spectroscopy: The IR spectrum provides functional group confirmation. Look for the appearance of a strong ester C=O stretch (around 1735 cm⁻¹) and characteristic strong asymmetric and symmetric stretching bands for the O-NO₂ group (around 1630 cm⁻¹ and 1270 cm⁻¹, respectively). The broad O-H stretch of the carboxylic acid from Indomethacin should be absent.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A typical method would use a C18 column with a mobile phase of methanol and 0.2% phosphoric acid in water, with UV detection at 320 nm.[4][5] A pure sample should exhibit a single major peak.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the final product, matching the calculated mass for the target this compound analog.[6]

Conclusion

This application note details a robust and reproducible two-step protocol for the synthesis of a novel NO-donating Indomethacin analog. The methodology is grounded in established organic chemistry principles, including SN2 reactions and esterification. By following this guide, researchers can reliably synthesize these promising compounds for further pharmacological evaluation. The emphasis on in-process monitoring, rigorous purification, and multi-faceted characterization ensures the generation of high-purity materials essential for credible drug development research.

References

- CN110981781A - A kind of synthetic method of indomethacin and its analogues.

-

Synthesis of indomethacin analogues for evaluation as modulators of MRP activity. ResearchGate. [Link]

-

Organic synthesis of indomethacin. The Science Snail (2018). [Link]

-

Design, Synthesis, In Silico and In Vitro Studies for New Nitric Oxide-Releasing Indomethacin Derivatives with 1,3,4-Oxadiazole-2-thiol Scaffold. MDPI. [Link]

-

Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3. National Institutes of Health (NIH). [Link]

-

The synthesis of indomethacin prodrugs for the formation of nanosuspensions by emulsion templated freeze drying. Royal Society of Chemistry. [Link]

-

Indomethacin: New Polymorphs of an Old Drug. ACS Publications. [Link]

-

Profiling Indomethacin Impurities Using High-Performance Liquid Chromatography and Nuclear Magnetic Resonance. PubMed. [Link]

-

Synthesis and biological evaluation of ester derivatives of indomethacin as selective COX2 inhibitors. ResearchGate. [Link]

-

Preclinical Studies on Plant Based-Antacid Formulations as New Therapies for Gastro-Oesophageal Reflux Disease. MDPI. [Link]

-

Design, Synthesis, In Silico and In Vitro Studies for New Nitric Oxide-Releasing Indomethacin Derivatives with 1,3,4-Oxadiazole-2-thiol Scaffold. PubMed Central. [Link]

-

Molecular docking, Synthesis and Characterization of New Indomethacin and Mefenamic Acid Analogues as Potential Anti-inflammatory Agent. Al Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

- CN111848487A - Method for purifying indomethacin.

-

Purification of a carboxylic acid in ethanol without esterification? ResearchGate. [Link]

-

Quantitative Evaluation of the Crystallinity of Indomethacin Using 1 H T 2 Relaxation Behaviors Measured by Time Domain NMR. PubMed. [Link]

-

Chemical Synthesis of an Indomethacin Ester Prodrug and Its Metabolic Activation by Human Carboxylesterase 1. PubMed. [Link]

-

Profiling indomethacin impurities using high-performance liquid chromatography and nuclear magnetic resonance. ResearchGate. [Link]

-

Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]

Sources

- 1. CN111848487A - Method for purifying indomethacin - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Profiling indomethacin impurities using high-performance liquid chromatography and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

Application of NO-Indomethacin in Preclinical Cardiovascular Research: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Introduction: The Cardiovascular Conundrum of NSAIDs and the Nitric Oxide Solution

Non-steroidal anti-inflammatory drugs (NSAIDs) are cornerstones of pain and inflammation management. However, their utility is often shadowed by significant cardiovascular risks[1][2]. Traditional NSAIDs, such as indomethacin, function by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins[1]. This inhibition, while reducing inflammation, can disrupt the delicate balance of vasoactive mediators. Specifically, suppressing vasodilatory prostaglandins (like PGI₂) while leaving the production of pro-thrombotic and vasoconstrictive thromboxanes (TXA₂) unchecked can lead to an increased risk of hypertension, myocardial infarction, and stroke[2][3][4].

The development of nitric oxide (NO)-releasing NSAIDs, including NO-Indomethacin, represents a strategic approach to mitigate these cardiovascular liabilities. By chemically linking an NO-donating moiety to the parent indomethacin molecule, these hybrid drugs are designed to deliver two distinct therapeutic actions: the established anti-inflammatory effect of indomethacin and the vasoprotective benefits of nitric oxide[5]. NO is a critical signaling molecule in the cardiovascular system, promoting vasodilation, inhibiting platelet aggregation, and reducing vascular inflammation[6]. The core hypothesis is that the localized release of NO can counteract the detrimental cardiovascular effects of COX inhibition, creating a safer pharmacological profile. This guide provides an in-depth overview and detailed protocols for the preclinical evaluation of this compound in key models of cardiovascular disease.

Dual-Pronged Mechanism of Action: COX Inhibition and NO Donation

The therapeutic rationale for this compound is rooted in its bimodal mechanism of action, which simultaneously addresses inflammation and vascular health.

-

COX Inhibition: The indomethacin component retains its ability to non-selectively inhibit both COX-1 and COX-2 enzymes. This blocks the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain. However, this also inhibits the production of prostacyclin (PGI₂), a vasodilator and inhibitor of platelet aggregation, contributing to the cardiovascular risk of the parent drug[7].

-

Nitric Oxide (NO) Donation: The NO-donating moiety releases NO, which activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn reduces intracellular calcium levels, causing vasodilation[6]. This NO-mediated vasodilation is intended to offset the vasoconstrictor effects arising from COX inhibition. Furthermore, NO possesses anti-platelet and anti-inflammatory properties that complement the therapeutic profile[6].

The interplay of these two mechanisms is visualized in the signaling pathway diagram below.

Preclinical Evaluation Strategy: A Multi-Model Approach

A robust preclinical assessment of this compound requires a multi-faceted approach, combining ex vivo and in vivo models to evaluate its effects on vascular tone, blood pressure, and chronic vascular disease progression.

Protocol 1: Assessing Vasodilatory Effects in Aortic Rings (Ex Vivo)

Rationale: This protocol directly assesses the ability of this compound to induce vasodilation, a key counter-mechanism to the potential vasoconstrictor effects of COX inhibition. It provides a controlled environment to study the drug's direct action on vascular smooth muscle.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a male Wistar rat (250-300g).

-

Immediately perform a thoracotomy and carefully excise the thoracic aorta.

-

Place the aorta in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).

-

Under a dissecting microscope, remove adhering fat and connective tissue.

-

Cut the aorta into 2-3 mm wide rings[8].

-

-

Organ Bath Setup:

-

Mount each aortic ring between two L-shaped stainless-steel hooks in a 10 mL organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Connect the upper hook to an isometric force transducer coupled to a data acquisition system.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2.0 g, replacing the buffer every 15-20 minutes.

-

-

Experimental Procedure:

-

After equilibration, contract the rings with a submaximal concentration of phenylephrine (PE, 1 µM).

-

Once the contraction has reached a stable plateau, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) to generate a concentration-response curve.

-

Controls: Run parallel experiments with:

-

Vehicle (e.g., DMSO) to control for solvent effects.

-

Parent Indomethacin to demonstrate its lack of direct vasodilatory effect.

-

A standard NO donor (e.g., Sodium Nitroprusside) as a positive control.

-

L-NAME (a nitric oxide synthase inhibitor) pre-incubation to confirm the relaxation is independent of endothelial NO production[4].

-

-

-

Data Analysis:

-

Express the relaxation response as a percentage reversal of the PE-induced pre-contraction.

-

Plot concentration-response curves and calculate EC₅₀ values (the concentration of drug that produces 50% of the maximal response).

-

Protocol 2: Evaluating Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

Rationale: The Spontaneously Hypertensive Rat (SHR) is a widely accepted genetic model of human essential hypertension[9]. This in vivo protocol is designed to determine if the vasodilatory properties of this compound translate into a reduction or prevention of blood pressure elevation, contrasting with the known hypertensive effects of indomethacin alone[10][11].

Methodology:

-

Animal Model and Grouping:

-

Use male SHRs aged 12-14 weeks, when hypertension is well-established (systolic blood pressure >170 mmHg)[9].

-

Acclimatize animals for at least one week before the experiment.

-

Divide rats into the following groups (n=8-10 per group):

-

Group 1: Vehicle Control (e.g., 1% Carboxymethylcellulose, oral gavage).

-

Group 2: this compound (therapeutically relevant dose, e.g., 10 mg/kg/day, oral gavage).

-

Group 3: Indomethacin (equimolar dose to Group 2, oral gavage).

-

Group 4: Positive Control (e.g., a standard antihypertensive like an ACE inhibitor)[12].

-

-

-

Drug Administration and Blood Pressure Measurement:

-

Administer the assigned treatments daily via oral gavage for a period of 14-28 days.

-

Measure systolic blood pressure (SBP) using the non-invasive tail-cuff method[13][14].

-

Critical Consideration: To ensure accuracy, train the rats for the tail-cuff procedure for 3-5 consecutive days before the baseline measurement. Measurements should be taken at the same time each day in a quiet, temperature-controlled environment to minimize stress-induced fluctuations[13][15].

-

Record baseline SBP before the first dose and then at regular intervals (e.g., weekly) throughout the study.

-

-

Endpoint Analysis:

-

At the end of the treatment period, euthanize the animals.

-

Collect blood for analysis of inflammatory biomarkers (e.g., C-reactive protein).

-

Harvest the heart and aorta for histological analysis to assess for end-organ damage (e.g., cardiac hypertrophy, vascular remodeling).

-

-

Data Analysis:

-

Calculate the change in SBP from baseline for each animal.

-

Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the mean SBP changes between groups.

-